1-Benzyl-3-(piperazin-1-yl)piperidin-2-one
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Overview
Description
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one is a heterocyclic compound that features a piperidine ring substituted with a benzyl group and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with piperazine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-Benzyl-3-(piperazin-1-yl)piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, including antipsychotic and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one involves its interaction with specific molecular targets. It can act as an antagonist or agonist at various receptors, influencing neurotransmitter pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-3-methyl-4-piperidone: Another piperidine derivative with similar structural features.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a piperazine moiety and significant biological activity
Uniqueness: 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and synthetic utility. Its combination of a benzyl group and a piperazine ring makes it a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C16H23N3O |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-benzyl-3-piperazin-1-ylpiperidin-2-one |
InChI |
InChI=1S/C16H23N3O/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2 |
InChI Key |
DZYCPGBSGXVSJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
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